2-(Diethoxymethyl)-1,1-diethoxyhexane
Overview
Description
2-(Diethoxymethyl)-1,1-diethoxyhexane is an organic compound with a complex structure that includes multiple ethoxy groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)-1,1-diethoxyhexane typically involves the reaction of hexane derivatives with ethoxy-containing reagents under controlled conditions. One common method is the reductive etherification of hexane derivatives using ethanol in the presence of a strong acid catalyst such as trifluoroacetic acid . This reaction proceeds through the formation of intermediate acetals, which are then reduced to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of commercial palladium catalysts supported on activated carbon has been shown to be effective in the catalytic reductive etherification of hexane derivatives with ethanol .
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)-1,1-diethoxyhexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the replacement of ethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(Diethoxymethyl)-1,1-diethoxyhexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-(Diethoxymethyl)-1,1-diethoxyhexane exerts its effects involves interactions with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved in its chemical reactions often include nucleophilic attack on the carbon atoms adjacent to the ethoxy groups, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
2-(Diethoxymethyl)furan: This compound has a similar structure but includes a furan ring instead of a hexane backbone.
1,1-Diethoxyethane: A simpler compound with fewer ethoxy groups and a shorter carbon chain.
2,2-Diethoxypropane: Another related compound with a different arrangement of ethoxy groups and carbon atoms.
Uniqueness
2-(Diethoxymethyl)-1,1-diethoxyhexane is unique due to its multiple ethoxy groups and hexane backbone, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(diethoxymethyl)-1,1-diethoxyhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O4/c1-6-11-12-13(14(16-7-2)17-8-3)15(18-9-4)19-10-5/h13-15H,6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEYZWGANNWXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(OCC)OCC)C(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496557 | |
Record name | 2-(Diethoxymethyl)-1,1-diethoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21037-62-7 | |
Record name | 2-(Diethoxymethyl)-1,1-diethoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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